1,4-Diamino-2,3-dichloroanthraquinone
Overview
Description
1,4-Diamino-2,3-dichloroanthraquinone is an organic compound with the molecular formula C14H8Cl2N2O2 and a molecular weight of 307.14 g/mol . It is a derivative of anthraquinone, characterized by the presence of two amino groups and two chlorine atoms on the anthraquinone core. This compound is known for its vibrant violet color and is commonly used as a dye, specifically referred to as Disperse Violet 28 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diamino-2,3-dichloroanthraquinone can be synthesized through the chlorination of 1,4-diaminoanthraquinone. The process involves dissolving 1,4-diaminoanthraquinone in a chlorobenzene solvent and heating it to 30-132°C for 30-60 minutes. Sulfuric chloride is then added dropwise at 45-60°C, followed by further heating to 95°C. The mixture is then treated with water, and the pH is adjusted to 8-11. Steam distillation is used to recover the product, which is then filtered, washed, and dried .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of chlorobenzene as a solvent helps reduce energy consumption and simplifies wastewater treatment. The process also involves isolating gases decomposed from unreacted sulfuric chloride, which are absorbed to generate hydrochloric acid and sodium sulfite solutions .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2,3-dichloroanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to leuco compounds.
Substitution: The amino and chlorine groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco compounds.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1,4-Diamino-2,3-dichloroanthraquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways.
Mechanism of Action
The mechanism of action of 1,4-diamino-2,3-dichloroanthraquinone involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of serine proteases and other enzymes by binding to their active sites. This compound also exhibits film-forming properties similar to polyacrylamide, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups instead of amino groups, leading to different reactivity and applications.
2,6-Diaminoanthraquinone: Has amino groups at different positions, affecting its chemical behavior and uses.
Uniqueness
1,4-Diamino-2,3-dichloroanthraquinone is unique due to the presence of both amino and chlorine groups on the anthraquinone core. This combination allows for a wide range of chemical reactions and applications, particularly in dye synthesis and enzyme inhibition studies .
Properties
IUPAC Name |
1,4-diamino-2,3-dichloroanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYAYVSWIPZDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058844 | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-42-5, 70956-27-3 | |
Record name | Disperse Violet 28 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diamino-2,3-dichloroanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diamino-2,3-dichloroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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